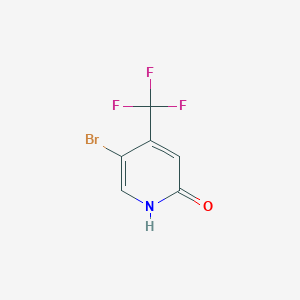

5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZVETQYEBOYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601766 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109919-32-6 | |

| Record name | 5-Bromo-4-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109919-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery. Its structural motifs, including the pyridin-2-one core, a bromine atom, and a trifluoromethyl group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its prospective role as a kinase inhibitor. Detailed experimental protocols and data interpretation are presented to facilitate its application in research and development.

Chemical Properties

This compound, also known by its IUPAC name 5-bromo-4-(trifluoromethyl)pyridin-2(1H)-one, is a solid organic compound. The presence of both a bromine atom and a trifluoromethyl group on the pyridin-2-one ring significantly influences its physicochemical properties and reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₃BrF₃NO | [1] |

| Molecular Weight | 241.99 g/mol | [1] |

| CAS Number | 109919-32-6 | [1][2] |

| Appearance | Off-white to white solid (predicted) | General observation for similar compounds |

| Melting Point | Data not available. For comparison, 2-Amino-5-bromo-4-(trifluoromethyl)pyridine has a melting point of 71-75°C and 5-Bromo-2-(trifluoromethyl)pyridine has a melting point of 41-45 °C. | |

| Boiling Point | 226.7 ± 40.0 °C (Predicted) | |

| Density | 1.876 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Data not available. Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |

Spectroscopic Data

While detailed experimental spectra for this compound are primarily available through commercial suppliers[2], the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H-3 | 6.5 - 6.8 | d | J ≈ 2-3 |

| ¹H | H-6 | 7.6 - 7.9 | s | |

| ¹H | N-H | 11.0 - 13.0 | br s | |

| ¹³C | C-2 | 160 - 165 | s | |

| ¹³C | C-3 | 105 - 110 | d | |

| ¹³C | C-4 | 145 - 150 | q | ¹J(C,F) ≈ 270-280 |

| ¹³C | C-5 | 95 - 100 | s | |

| ¹³C | C-6 | 140 - 145 | s | |

| ¹³C | CF₃ | 120 - 125 | q | ¹J(C,F) ≈ 270-280 |

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the trifluoromethyl group (CF₃) and subsequent cleavages of the pyridine ring.

Experimental Protocols

Synthesis of this compound

A representative synthesis for a substituted pyridin-2-one is outlined below, adapted from established literature procedures. This multi-step synthesis involves the construction of the pyridine ring followed by functional group modifications.

dot

Methodology:

-

Trifluoromethylation: A suitable pyridine precursor is reacted with a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or a Togni reagent, often in the presence of a radical initiator or a transition metal catalyst.

-

Bromination: The trifluoromethylated pyridine is then subjected to electrophilic bromination using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane. The reaction may be catalyzed by a radical initiator or proceed under photochemical conditions.

-

Hydroxylation: The resulting bromo-trifluoromethylpyridine is converted to the pyridin-2-ol via a nucleophilic substitution reaction, typically involving hydrolysis under acidic or basic conditions, or through a metal-catalyzed hydroxylation reaction.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

NMR Spectroscopy

Objective: To confirm the structure of the synthesized compound.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Biological Activity and Signaling Pathways

The pyridin-2-one scaffold is a well-established pharmacophore in numerous kinase inhibitors. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic modifications.[3] It is therefore hypothesized that this compound may act as an inhibitor of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

dot

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a target protein kinase.

dot

References

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development.[1] This document details the key analytical techniques and methodologies required to confirm the chemical structure and purity of this compound. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented in a structured format. Furthermore, a detailed experimental protocol for its synthesis via the bromination of a pyridin-2-ol precursor is provided. Visual diagrams generated using Graphviz are included to illustrate the molecular structure, a representative synthetic workflow, and the tautomeric relationship inherent to this class of compounds.

Chemical Identity and Properties

This compound is a halogenated and trifluoromethyl-substituted pyridin-2-one derivative. Its fundamental chemical properties are summarized in the table below. The presence of the trifluoromethyl group and the bromine atom significantly influences the electronic properties and potential biological activity of the molecule, making it a valuable building block in the synthesis of novel pharmaceutical compounds.[1]

| Property | Value |

| IUPAC Name | 5-bromo-4-(trifluoromethyl)-1H-pyridin-2-one[1] |

| Synonyms | This compound, 5-Bromo-4-trifluoromethyl-2-pyridone |

| CAS Number | 109919-32-6[1] |

| Molecular Formula | C₆H₃BrF₃NO[1] |

| Molecular Weight | 241.99 g/mol [1] |

| Canonical SMILES | C1=C(C(=CNC1=O)Br)C(F)(F)F[1] |

Tautomerism

Pyridin-2-ol compounds exist in a tautomeric equilibrium with their corresponding pyridin-2-one form. In the case of this compound, this equilibrium is heavily favored towards the pyridin-2-one tautomer due to the aromaticity and stability of the pyridone ring. This is an important consideration in the analysis of its spectroscopic data.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound. This data is crucial for confirming the identity and purity of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| H-3 | ~6.5 | s | - | Pyridinone ring CH |

| H-6 | ~7.8 | s | - | Pyridinone ring CH |

| N-H | ~12.5 | br s | - | Pyridinone NH |

| ¹³C NMR | δ (ppm) | Assignment |

| C-2 | ~160 | C=O |

| C-3 | ~110 | CH |

| C-4 | ~145 (q) | C-CF₃ |

| C-5 | ~105 | C-Br |

| C-6 | ~140 | CH |

| CF₃ | ~120 (q) | CF₃ |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and may vary based on the solvent used. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Medium | N-H stretch |

| 1680-1640 | Strong | C=O stretch (Amide I) |

| 1600-1550 | Medium | C=C stretch (aromatic) |

| 1350-1150 | Strong | C-F stretch (CF₃) |

| 700-550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 241/243 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 213/215 | [M-CO]⁺ |

| 172/174 | [M-CF₃]⁺ |

| 134 | [M-Br-CO]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common route for the synthesis of this compound is the direct bromination of 4-(trifluoromethyl)pyridin-2-ol.[1]

Materials:

-

4-(trifluoromethyl)pyridin-2-ol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(trifluoromethyl)pyridin-2-ol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Analytical Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to obtain the chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry:

-

Introduce a small amount of the sample into a mass spectrometer, typically using a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation peaks.

Conclusion

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including NMR, IR, and MS. The data obtained from these analyses, in conjunction with a well-defined synthetic protocol, provides unambiguous confirmation of its chemical structure. This in-depth guide serves as a valuable resource for researchers and scientists working with this and similar fluorinated heterocyclic compounds in the field of drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. Due to the limited availability of published experimental data, this document combines reported information with predicted values to offer a broad profile of the molecule. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical sciences, by providing essential data and outlining general experimental approaches for its synthesis and characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from chemical supplier information, other values are based on computational predictions and should be considered as estimates until experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₃NO | [1] |

| Molecular Weight | 241.99 g/mol | [1] |

| CAS Number | 109919-32-6 | [1] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 226.7 ± 40.0 °C (Predicted) | [2] |

| Density | 1.876 ± 0.06 g/cm³ (Predicted) | [2] |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| LogP | Not available | N/A |

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through several synthetic routes, with the bromination of a pyridin-2-ol precursor being a common strategy. The subsequent characterization is crucial for confirming the identity and purity of the synthesized compound. A generalized workflow for this process is illustrated below.

A generalized workflow for the synthesis and characterization of the target compound.

Experimental Protocols

General Synthesis Protocol: Bromination of 4-(trifluoromethyl)pyridin-2-ol

This protocol is adapted from general procedures for the bromination of pyridin-2-one derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)pyridin-2-ol in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform).

-

Reagent Addition: To the solution, add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine. If using bromine, it should be added dropwise at room temperature or below.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If acetic acid is used as the solvent, it can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

General Spectroscopic Analysis Protocols

The following are generalized procedures for obtaining spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine the chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into a mass spectrometer, for example, using an electrospray ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Analyze the resulting spectrum to determine the molecular weight of the compound and to study its fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if soluble). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for solid samples.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C-F, C-Br bonds).

Potential Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

The pyridin-2-ol moiety is a common scaffold in pharmacologically active compounds. Therefore, this molecule holds potential for the synthesis of novel compounds with a range of biological activities, including but not limited to:

-

Enzyme Inhibitors: The core structure can be elaborated to target the active sites of various enzymes.

-

Receptor Ligands: Modification of the scaffold could lead to the development of selective agonists or antagonists for various receptors.

-

Antimicrobial Agents: The heterocyclic nature of the compound makes it a candidate for the development of new antibacterial and antifungal agents.

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides, suggesting the potential for developing new herbicides, insecticides, or fungicides.

Logical Relationship Diagram for Research and Development

The following diagram illustrates the logical progression from the core compound to potential applications in drug discovery and agrochemical development.

Logical progression from the core compound to potential applications.

This guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully elucidate its physicochemical properties and to explore its potential in various scientific and industrial applications.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the heterocyclic compound 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols and theoretical considerations to empower researchers to conduct a thorough physicochemical characterization.

Physicochemical Properties Overview

A summary of the key physicochemical properties of this compound is presented below. These values are critical for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value/Information | Source |

| CAS Number | 109919-32-6 | [1] |

| Molecular Formula | C₆H₃BrF₃NO | Inferred |

| Molecular Weight | 257.99 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| pKa | The pyridin-2-ol moiety suggests potential for both acidic and basic properties. The actual pKa would need to be experimentally determined. | Inferred |

Solubility Determination: Experimental Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The following are standard high-throughput and traditional methods for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[2] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Aqueous Dilution: Transfer a small aliquot of each DMSO concentration to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). This rapid addition creates a supersaturated solution.

-

Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation can be detected by nephelometry (light scattering) or UV-Vis spectroscopy.[3]

-

Data Analysis: The kinetic solubility is the concentration at which the first signs of precipitation are observed.

Stability Assessment: Experimental Protocols

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Stability studies are typically conducted under various stress conditions as guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[4]

Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).

-

Photostability: Exposing the solid compound or a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Long-Term Stability Studies

Long-term stability studies are designed to evaluate the stability of the compound under recommended storage conditions over an extended period.

Protocol:

-

Storage Conditions: Store samples of this compound (both solid and in solution, if applicable) under controlled long-term stability conditions as defined by ICH guidelines (e.g., 25 °C / 60% Relative Humidity).[4]

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[4]

-

Testing: Analyze the samples for appearance, assay (concentration of the parent compound), and degradation products using a validated stability-indicating method.

Visual Workflows

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Figure 1: Experimental workflows for thermodynamic and kinetic solubility determination.

Figure 2: Experimental workflows for forced degradation and long-term stability studies.

Conclusion

References

Spectroscopic Profile of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on data reported for structurally analogous compounds and established spectroscopic principles. The information herein is intended to guide researchers in the characterization and utilization of this compound in drug discovery and development.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridine derivative. The presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group on the pyridine ring results in a unique spectroscopic signature. This guide covers the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of this compound is outlined below. This process involves sample preparation, data acquisition using various spectroscopic techniques, and subsequent data analysis to confirm the chemical structure.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative. The data presented in the following tables are predicted based on the analysis of similar substituted pyridines.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12.0 - 13.0 | br s | 1H | OH |

| ~ 7.8 - 8.0 | s | 1H | H-6 |

| ~ 6.5 - 6.7 | s | 1H | H-3 |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-2 |

| ~ 148 (q, J ≈ 35 Hz) | C-4 |

| ~ 145 | C-6 |

| ~ 122 (q, J ≈ 275 Hz) | CF₃ |

| ~ 110 | C-3 |

| ~ 105 | C-5 |

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O (from the pyridone tautomer), C-F, and aromatic C-H and C=C bonds.

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H stretch |

| 1650 - 1630 | Strong | C=O stretch (pyridone tautomer) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1350 - 1100 | Strong | C-F stretch |

| 1100 - 1000 | Medium | C-O stretch |

| 850 - 750 | Medium | C-H out-of-plane bend |

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 259 | ~98 | [M+2]⁺ (containing ⁸¹Br) |

| 257 | 100 | [M]⁺ (containing ⁷⁹Br) |

| 238/240 | Moderate | [M-F]⁺ |

| 178 | Moderate | [M-Br]⁺ |

| 150 | Moderate | [M-Br-CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

Acquire the ¹⁹F NMR spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure (EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information to confirm the structure of this compound.

Caption: Interrelation of spectroscopic data for structural elucidation.

An In-depth Technical Guide to the Discovery and Synthesis of Trifluoromethylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) derivatives have emerged as a critical structural motif in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These characteristics often translate to enhanced efficacy and improved pharmacokinetic profiles of the resulting compounds.[3] This technical guide provides a comprehensive overview of the discovery and synthesis of trifluoromethylpyridine derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Synthetic Methodologies

The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into three main strategies: chlorine/fluorine exchange, cyclocondensation using trifluoromethyl-containing building blocks, and direct trifluoromethylation.[4][5]

Chlorine/Fluorine Exchange

This classical approach involves the initial chlorination of a picoline starting material to form a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce fluorine.[5][6] This method is particularly useful for the large-scale production of key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[6]

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) from 2,3-dichloro-5-trichloromethylpyridine

-

Materials: 2,3-dichloro-5-trichloromethylpyridine (106.16 g, 0.4 mol), anhydrous hydrogen fluoride (180 g, 9 mol), mercuric oxide.

-

Procedure:

-

To a polyethylene reactor, add 2,3-dichloro-5-trichloromethylpyridine and anhydrous hydrogen fluoride.

-

Cool the mixture to -20 °C.

-

Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.

-

Stir the reaction mixture for approximately 22 hours until the system appears gray-white.

-

Filter the reaction mixture.

-

Neutralize the filtrate with sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the dichloromethane under reduced pressure to obtain the final product.

-

-

Yield: Conversion rate is reported to be 100%, with a selectivity of 98%.[7]

Cyclocondensation Reactions

This strategy involves the construction of the pyridine ring from acyclic precursors, one of which contains a trifluoromethyl group.[4][5] Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4]

Experimental Protocol: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

-

Materials: Aryl enaminone (0.5 mmol), sodium triflinate (CF3SO2Na) (1.0 mmol), aryl amidine hydrochloride (0.6 mmol), DMSO (2 mL).

-

Procedure:

-

Combine the aryl enaminone, sodium triflinate, and aryl amidine hydrochloride in a reaction vessel with DMSO.

-

Heat the mixture at 120 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Palladium-Catalyzed Amination

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of complex trifluoromethylpyridine derivatives, particularly for the introduction of amine functionalities.

Experimental Protocol: General Procedure for Palladium-Catalyzed Amination

-

Materials: Aryl halide (e.g., 2-chloro-5-(trifluoromethyl)pyridine), amine, palladium catalyst (e.g., Pd(dba)2), phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Procedure:

-

In a reaction vessel, combine the aryl halide, amine, palladium catalyst, phosphine ligand, and base.

-

Add a suitable solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

Data Presentation

The following tables summarize key quantitative data for various trifluoromethylpyridine derivatives.

Table 1: Synthesis Yields of Trifluoromethylpyridine Derivatives

| Starting Material | Product | Synthetic Method | Yield (%) | Reference |

| 2,3-dichloro-5-trichloromethylpyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Chlorine/Fluorine Exchange | 98 (selectivity) | [7] |

| 3-Picoline | 3-Trifluoromethylpyridine | Vapor-Phase Fluorination | 86.4 | [6] |

| 2,5-Lutidine | 2,5-Bis(trifluoromethyl)pyridine | Vapor-Phase Fluorination | 75.2 | [6] |

| 2-chloro-3,5-dicyanopyridine | 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine | Trifluoromethylation | Good yields | [3] |

| Aryl enaminone, CF3SO2Na, Aryl amidine HCl | 5-Trifluoromethyl Pyrimidine Derivative | Cyclocondensation | 51-83 |

Table 2: Biological Activity of Trifluoromethylpyridine Derivatives

| Compound | Target | Biological Activity | IC50/LC50/MIC | Reference |

| Anticancer | ||||

| Compound 17v | H1975 human lung cancer cells | Anti-proliferative | IC50 = 2.27 µM | [8] |

| Compound 3b | Melanotic melanoma cells | Cytotoxic | IC50 < 50 µM | [9] |

| TTI-4 | MCF-7 breast cancer cells | Anti-cancer | IC50 = 2.63 µM | [2] |

| Insecticidal | ||||

| Compound E18 | Mythimna separata | Insecticidal | LC50 = 38.5 mg/L | [1] |

| Compound E27 | Mythimna separata | Insecticidal | LC50 = 30.8 mg/L | [1] |

| Compound 3 | Culex pipiens larvae | Larvicidal | LC50 = 12.43 µg/mL | [5] |

| Herbicidal | ||||

| Compound 7a | Abutilon theophrasti | Herbicidal | ED50 = 13.32 g a.i./hm² | [10] |

| Compound 7a | Amaranthus retroflexus | Herbicidal | ED50 = 5.48 g a.i./hm² | [10] |

| Fungicidal | ||||

| Compound 5o | Phomopsis sp. | Antifungal | EC50 = 10.5 µg/mL | [11] |

| Compound 1 | Cryptococcus neoformans | Antifungal | MIC = 0.50 µg/mL | [12] |

| Compound 6 | Trichophyton mentagrophytes | Antifungal | MIC ≤ 125 µg/mL | [13] |

| Antibacterial | ||||

| Compound F10 | Xanthomonas oryzae pv. oryzae | Antibacterial | EC50 = 83 mg/L |

Signaling Pathways and Mechanisms of Action

The biological activity of trifluoromethylpyridine derivatives stems from their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

Fluopyram: Succinate Dehydrogenase (SDH) Inhibition

Fluopyram is a fungicide and nematicide that targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[14][15] By inhibiting SDH, fluopyram disrupts cellular respiration and energy production in susceptible organisms.[16]

Sulfoxaflor: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Sulfoxaflor is an insecticide that acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects.[4][17] It binds to nAChRs, leading to uncontrolled nerve impulses, paralysis, and eventual death of the insect.[17]

Flonicamid: Chordotonal Organ Modulation

Flonicamid is a selective insecticide that disrupts the function of chordotonal organs in insects, which are responsible for hearing, balance, and spatial orientation.[7][10] This disruption leads to a cessation of feeding and eventual starvation.[7] Flonicamid itself is a pro-insecticide that is metabolized to the active compound, 4-trifluoromethylnicotinamide (TFNA-AM).[10]

Bimiralisib: PI3K/mTOR Pathway Inhibition

Bimiralisib is a pan-PI3K and mTOR inhibitor that has been investigated for its anticancer properties.[18][19] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20]

Naporafenib: EGFR Signaling Pathway Inhibition

Naporafenib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a key role in regulating cell growth and differentiation.[21][22] Dysregulation of the EGFR signaling pathway is implicated in the development of various cancers.[23]

Werner Helicase (WRN) Inhibition in Microsatellite Instability-High (MSI-H) Cancers

A novel approach in cancer therapy involves the inhibition of Werner helicase (WRN) in tumors with high microsatellite instability (MSI-H).[9][24] In these cancers, which have a deficient DNA mismatch repair system, WRN becomes essential for cell survival.[2] Inhibiting WRN in MSI-H cells leads to synthetic lethality.

Conclusion

Trifluoromethylpyridine derivatives represent a versatile and highly valuable class of compounds in both the pharmaceutical and agrochemical industries. Their unique properties, conferred by the trifluoromethyl group, have led to the development of numerous successful products. The synthetic strategies outlined in this guide provide a foundation for the continued exploration and discovery of novel bioactive molecules. Understanding the intricate relationships between chemical structure, synthetic accessibility, and biological mechanism of action is paramount for the future design of next-generation trifluoromethylpyridine-based drugs and crop protection agents.

References

- 1. Novel nicotinic action of the sulfoximine insecticide sulfoxaflor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the mode of action of sulfoxaflor: a fourth-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flonicamid [lsuagcenter.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 12. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 13. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pagepressjournals.org [pagepressjournals.org]

- 18. Bimiralisib | C17H20F3N7O2 | CID 58507717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. torqur.com [torqur.com]

- 20. researchgate.net [researchgate.net]

- 21. ClinPGx [clinpgx.org]

- 22. researchgate.net [researchgate.net]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Scientists uncover novel strategy to target common type of cancer | For the press | eLife [elifesciences.org]

The Strategic Role of the Bromine Substituent in Pyridinol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a fundamental scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The strategic incorporation of a bromine substituent onto the pyridinol core can profoundly influence the physicochemical properties, biological activity, and pharmacokinetic profile of the resulting derivatives. This technical guide provides an in-depth analysis of the significance of the bromine substituent in pyridinol derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. Through a comprehensive review of available data, this document elucidates the structure-activity relationships (SAR) conferred by bromination, details relevant experimental protocols, and presents key signaling pathways and experimental workflows. The strategic placement of bromine can lead to enhanced potency, selectivity, and metabolic stability, making it a critical tool in the design of novel therapeutics.

Introduction: The Significance of Bromine in Medicinal Chemistry

Halogenation is a widely employed strategy in drug design to modulate the properties of lead compounds. Among the halogens, bromine offers a unique combination of steric and electronic properties that can be harnessed to optimize drug-target interactions. The introduction of a bromine atom can increase lipophilicity, thereby potentially enhancing membrane permeability and oral bioavailability. Furthermore, bromine's ability to participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological targets, can significantly improve binding affinity and selectivity.[1][2] While often used to enhance physicochemical properties, bromine is also strategically inserted to improve selectivity.[3]

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[4] The incorporation of a bromine atom into this versatile heterocycle can significantly alter its electronic distribution and steric profile, leading to profound effects on its biological activity.[4] This guide will explore the multifaceted role of the bromine substituent in pyridinol derivatives across various therapeutic areas.

Physicochemical Impact of Bromination on Pyridinol Derivatives

The introduction of a bromine atom to the pyridinol ring system induces notable changes in its physicochemical characteristics, which in turn affect its behavior in biological systems.

-

Lipophilicity: Bromine is significantly more lipophilic than hydrogen. Its addition increases the overall lipophilicity of the pyridinol derivative, which can influence its solubility, membrane permeability, and plasma protein binding.

-

Electronic Effects: As a halogen, bromine is an electron-withdrawing group through induction, yet it can also donate electron density through resonance. This dual nature can modulate the pKa of the pyridinol hydroxyl group and the basicity of the pyridine nitrogen, influencing ionization at physiological pH and, consequently, drug-receptor interactions.

-

Steric Bulk: The bromine atom is larger than hydrogen, and its introduction can create specific steric interactions with the target protein. This can be exploited to enhance selectivity by favoring binding to pockets that can accommodate the bromo group while sterically hindering binding to off-targets.

-

Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic cleavage than a carbon-hydrogen bond. Strategic placement of a bromine atom can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.[1][2]

Biological Activities of Brominated Pyridinol Derivatives

The presence of a bromine substituent has been shown to be advantageous in modulating the biological activity of pyridinol derivatives across several therapeutic areas.

Anticancer Activity

Brominated pyridinol and pyridine derivatives have demonstrated significant potential as anticancer agents. The bromine atom can contribute to enhanced potency and, in some cases, alter the mechanism of action.

Table 1: Antiproliferative Activity of Brominated Pyridinol and Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [4] |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [4] |

| Bromo-substituted imidazo[4,5-b]pyridine 10 | SW620 (Colon Carcinoma) | 0.4 | [5] |

| Bromo-substituted imidazo[4,5-b]pyridine 14 | SW620 (Colon Carcinoma) | 0.7 | [5] |

| Pyridine-urea derivative 8d (4-Bromophenyl urea) | MCF-7 (Breast Cancer) | 3.03 (48h), 1.63 (72h) | [6] |

| Pyridine-urea derivative 8e (4-Iodophenyl urea) | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [6] |

| Pyridine-urea derivative 8b (4-Chlorophenyl urea) | MCF-7 (Breast Cancer) | 4.68 (48h), 2.50 (72h) | [6] |

| Pyridine-urea derivative 8a (4-Fluorophenyl urea) | MCF-7 (Breast Cancer) | 7.03 (48h), 5.14 (72h) | [6] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data in Table 1 highlights that brominated derivatives can exhibit potent antiproliferative activity. For instance, bromo-substituted imidazo[4,5-b]pyridines show sub-micromolar activity against colon cancer cells.[5] Interestingly, a comparative study of halogenated pyridine-urea derivatives against MCF-7 breast cancer cells revealed a trend where anticancer activity increased with the size of the halogen (I > Br > Cl > F).[6] This suggests that factors beyond simple electronegativity, such as polarizability and the ability to form stronger halogen bonds, may play a crucial role. However, it is also important to note that some studies have found that the presence of halogen atoms on the pyridine ring can sometimes lead to lower antiproliferative activity compared to derivatives with other functional groups like -OMe or -OH.[4][7][8] This underscores the importance of the specific chemical context and the target being addressed.

One of the key mechanisms through which some pyridine derivatives exert their anticancer effects is through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1][7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors can prevent the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.

Caption: Inhibition of the VEGFR-2 signaling pathway by a brominated pyridinol derivative.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated pyridinol and pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Brominated Pyridine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µM) | Reference |

| Bromo-substituted imidazo[4,5-b]pyridine 14 | E. coli | 32 | [5] |

| Other tested imidazo[4,5-b]pyridines | Gram-positive and Gram-negative bacteria | > 64 | [5] |

| Brominated Flavonoid Derivatives | Pathogenic Bacteria | Potent inhibitory activity | [9] |

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The available data, although limited, suggests that bromination can enhance antibacterial activity. For example, a bromo-substituted imidazo[4,5-b]pyridine derivative showed moderate activity against E. coli, while other non-brominated or differently substituted analogs were inactive.[5] The antimicrobial effect of brominated compounds is not limited to pyridinols; for instance, brominated flavonoid derivatives have also demonstrated potent inhibitory activity against pathogenic bacteria.[9] The increased lipophilicity conferred by the bromine atom may facilitate the compound's passage through the bacterial cell wall and membrane.

Neuroprotective and Anti-Inflammatory Activities

Neurodegenerative diseases and chronic inflammatory conditions represent significant unmet medical needs. Emerging evidence suggests that brominated pyridinol derivatives may offer therapeutic potential in these areas.

Some pyridinol analogues have been investigated for their cytoprotective and antioxidant properties, which are relevant to neurodegenerative disorders.[10] While direct quantitative data for brominated pyridinols in neuroprotection is still emerging, related brominated compounds have been shown to possess anti-inflammatory properties. For example, simple brominated indoles have been identified as useful anti-inflammatory drug leads.[11] They have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This anti-inflammatory effect is often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[11]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Its inhibition is a key therapeutic strategy for many inflammatory diseases.

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocols

Synthesis of Brominated Pyridinol Derivatives

A common method for the synthesis of 3-bromo-2-hydroxypyridine involves the diazotization of 2-amino-3-bromopyridine followed by hydrolysis.

Protocol: Synthesis of 3-Bromo-2-hydroxypyridine [1]

-

Preparation of the Diazonium Salt:

-

Dissolve 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) in a solution of sulfuric acid (35 mL, 0.66 mol) and water (175 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled (0 °C) solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) dropwise to the 2-amino-3-bromopyridine solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

-

Hydrolysis and Work-up:

-

Neutralize the reaction mixture to pH 7 with a sodium hydroxide solution.

-

Extract the aqueous solution with chloroform (3 x 200 mL).

-

Combine the organic phases and wash with brine (200 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-hydroxypyridine as a milky white solid.

-

Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Antiproliferative Activity [6]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the brominated pyridinol derivatives.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for the desired period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Incubate for an additional 4 hours.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

The MIC is determined by the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination [12]

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).

-

-

Serial Dilution of Compounds:

-

Perform a serial two-fold dilution of the brominated pyridinol derivatives in the broth in a 96-well microtiter plate.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Experimental and logical Workflows

The discovery and development of novel brominated pyridinol derivatives follow a structured workflow.

Caption: A typical workflow for the discovery and development of bioactive brominated pyridinol derivatives.

Structure-Activity Relationship (SAR) of the Bromine Substituent

The position of the bromine atom on the pyridinol ring, as well as its presence in combination with other substituents, is critical for biological activity.

Caption: A logical workflow for optimizing the biological activity of brominated pyridinol derivatives through SAR studies.

Pharmacokinetics and Toxicity Considerations

While bromination can improve metabolic stability, it is also essential to consider its impact on the overall ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of the drug candidate. The increased lipophilicity can sometimes lead to higher plasma protein binding, which may reduce the free drug concentration. Furthermore, the potential for bioaccumulation and the formation of toxic metabolites must be carefully evaluated. Some brominated compounds, such as certain flame retardants, have been associated with toxicity, including endocrine disruption and neurotoxicity.[13][14][15] Therefore, a thorough toxicological assessment is a critical component of the development of any brominated pyridinol derivative.

Conclusion

The incorporation of a bromine substituent into the pyridinol scaffold is a powerful and versatile strategy in modern drug discovery. The unique properties of bromine can be leveraged to enhance biological activity, improve selectivity, and modulate pharmacokinetic parameters. As demonstrated in this guide, brominated pyridinol derivatives have shown significant promise as anticancer, antimicrobial, and potentially neuroprotective and anti-inflammatory agents. A thorough understanding of the structure-activity relationships, coupled with detailed experimental validation, is crucial for unlocking the full therapeutic potential of this important class of molecules. Future research should focus on synthesizing and evaluating a wider range of brominated pyridinol derivatives, including direct comparisons with their non-brominated counterparts, to further refine our understanding of the strategic role of the bromine substituent.

References

- 1. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 12. idexx.com [idexx.com]

- 13. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro profiling of the endocrine-disrupting potency of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a halogenated pyridine derivative with a chemical structure that suggests potential for a range of biological activities. The presence of a trifluoromethyl group and a bromine atom on the pyridin-2-ol core can significantly influence its physicochemical properties, such as lipophilicity and electronic effects, which in turn can modulate its interaction with biological targets. This document provides a technical overview of the potential biological activities of this compound, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. Detailed experimental protocols for evaluating these activities are provided, alongside illustrative quantitative data and diagrams of relevant signaling pathways to guide further research and drug discovery efforts.

Introduction

The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological properties. The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Similarly, the bromine atom can act as a key interaction point with target proteins or be a site for further chemical modification. While specific biological data for this compound is limited in publicly available literature, its structural similarity to known bioactive molecules suggests several potential areas of investigation. This guide aims to provide a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound.

Potential Biological Activities and Illustrative Data

Based on the chemical structure and data from related compounds, this compound is hypothesized to exhibit several biological activities. The following tables present illustrative quantitative data to serve as a benchmark for potential activity levels that would warrant further investigation.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Test Organism | Assay Type | Endpoint | Illustrative Value (µg/mL) |

| Staphylococcus aureus (Gram-positive) | Broth Microdilution | MIC | 8 - 32 |

| Escherichia coli (Gram-negative) | Broth Microdilution | MIC | 16 - 64 |

| Candida albicans (Fungus) | Broth Microdilution | MIC | 8 - 32 |

| Pseudomonas aeruginosa | Broth Microdilution | MIC | > 64 |

MIC: Minimum Inhibitory Concentration

Table 2: Hypothetical Enzyme Inhibition and Cytotoxic Activity of this compound

| Target/Cell Line | Assay Type | Endpoint | Illustrative Value (µM) |

| PI3Kα | HTRF Kinase Assay | IC₅₀ | 0.5 - 5 |

| mTOR | HTRF Kinase Assay | IC₅₀ | 1 - 10 |

| HeLa (human cervical cancer cell line) | MTT Assay | IC₅₀ | 5 - 25 |

| HEK293 (human embryonic kidney cells) | MTT Assay | IC₅₀ | > 50 |

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[1][2]

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[3] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: Inoculate each well with the microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

-

Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[5]

Kinase Inhibition Assay: HTRF® Kinase Assay

This is a high-throughput screening method to measure kinase activity.[6][7]

-

Reaction Setup: In a 384-well plate, add the test compound, the target kinase (e.g., PI3Kα), and the biotinylated substrate.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the phosphorylated substrate by adding a detection solution containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

-

Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and the IC₅₀ value can be determined from the inhibition curve.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a general experimental workflow are provided below using Graphviz (DOT language).

Caption: General workflow for in vitro screening and lead optimization.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.[8]

Caption: Simplified NF-κB inflammatory signaling pathway.[9]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical features suggest potential antimicrobial, anti-inflammatory, and enzyme-inhibiting activities. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to systematically evaluate the biological potential of this compound. Further investigation is warranted to elucidate its precise mechanisms of action and to explore its therapeutic utility in various disease models.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. benchchem.com [benchchem.com]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol from 4-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol outlines the regioselective bromination of 4-(trifluoromethyl)pyridin-2-ol. This document presents a comprehensive methodology, a summary of expected quantitative data, and a visual representation of the experimental workflow to facilitate successful implementation in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to the presence of a trifluoromethyl group and a bromine atom on the pyridin-2-ol scaffold. These functionalities allow for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. The synthesis described herein involves an electrophilic aromatic substitution reaction on the electron-rich pyridin-2-ol ring. The directing effects of the hydroxyl group and the electronic nature of the trifluoromethyl group favor the introduction of the bromine atom at the C5 position.

Experimental Protocol

This protocol is adapted from a procedure for a similar heterocyclic system and provides a robust method for the synthesis of the title compound.[1]

Materials:

-

4-(trifluoromethyl)pyridin-2-ol

-

Bromine (Br₂)

-

Potassium Acetate (KOAc)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-